molecular formula C13H16O2 B13466153 (6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol

(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol

Katalognummer: B13466153
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: LFTSRFLCLVHAJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol It is characterized by a spirocyclic structure, which includes a phenyl group and an oxaspiro ring system

Vorbereitungsmethoden

The synthesis of (6-Phenyl-2-oxaspiro[3One common synthetic route includes the reaction of a suitable diol with a phenyl-substituted epoxide under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The phenyl group and oxaspiro ring system can interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the phenyl group and oxaspiro ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

(6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol

InChI

InChI=1S/C13H16O2/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5,14H,6-10H2

InChI-Schlüssel

LFTSRFLCLVHAJV-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(CO)C3=CC=CC=C3)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.